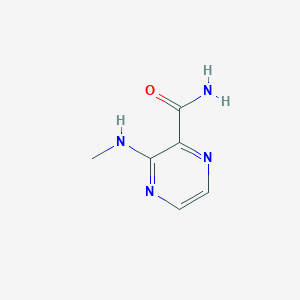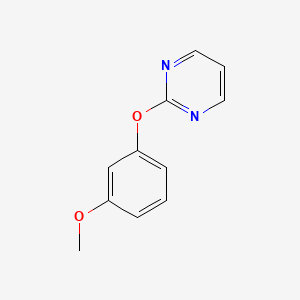![molecular formula C13H11N3 B13122801 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine](/img/structure/B13122801.png)
6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyrazine ring. This compound is of significant interest due to its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of the o-tolyl group adds to its unique chemical properties and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the palladium-catalyzed Sonogashira cross-coupling reaction, followed by base-induced cyclization to form the pyrrolo[2,3-b]pyrazine scaffold . The reaction conditions often include the use of palladium catalysts, copper iodide, and bases such as triethylamine under an inert atmosphere.
Industrial Production Methods
Industrial production methods for 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine may involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted reactions could be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrolo[2,3-b]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Wissenschaftliche Forschungsanwendungen
6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function . Detailed studies on its binding interactions and molecular dynamics are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipyrrolopyrazine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and physical properties.
Pyridazine and pyridazinone derivatives: These heterocycles also contain nitrogen atoms and exhibit a wide range of biological activities.
Uniqueness
6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine is unique due to the presence of the o-tolyl group, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .
Eigenschaften
Molekularformel |
C13H11N3 |
|---|---|
Molekulargewicht |
209.25 g/mol |
IUPAC-Name |
6-(2-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C13H11N3/c1-9-4-2-3-5-10(9)11-8-12-13(16-11)15-7-6-14-12/h2-8H,1H3,(H,15,16) |
InChI-Schlüssel |
RGBKZTCVTUCEHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC3=NC=CN=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


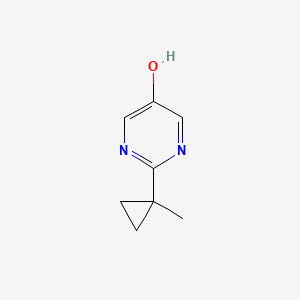


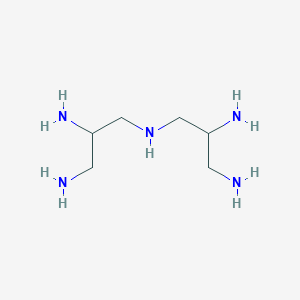
![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)




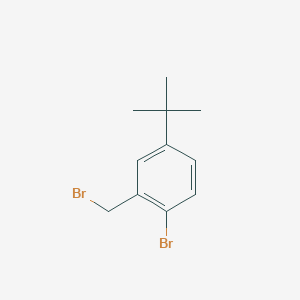

![Methyl3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13122785.png)
